

# Technical Support Center: Amcenestrant and Palbociclib Drug-Drug Interaction Studies

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Compound of Interest		
Compound Name:	Amcenestrant	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of **amcenestrant** and palbociclib. The information provided is based on available clinical trial data and pharmacological profiles of the two agents.

## Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining **amcenestrant** and palbociclib?

Amcenestrant is an investigational oral selective estrogen receptor degrader (SERD), and palbociclib is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. In estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, both the ER and CDK4/6 signaling pathways are critical for tumor cell proliferation. The combination of an anti-estrogen therapy with a CDK4/6 inhibitor has been shown to be more effective than either agent alone. The rationale for combining amcenestrant with palbociclib was to provide a more potent and convenient all-oral regimen to inhibit these two key pathways.

Q2: What were the key clinical trials investigating the **amcenestrant** and palbociclib combination?

The primary clinical trials investigating this combination were:

 AMEERA-1 (NCT03284957): A Phase 1/2 dose-escalation and expansion study evaluating the safety and preliminary efficacy of amcenestrant alone and in combination with other



agents, including palbociclib.[1][2][3]

AMEERA-5 (NCT04478266): A Phase 3 randomized, double-blind study comparing
 amcenestrant plus palbociclib to letrozole plus palbociclib as a first-line treatment for
 patients with ER+/HER2- advanced breast cancer.[4][5][6][7][8]

Q3: What was the outcome of the AMEERA-5 trial?

The AMEERA-5 trial was stopped for futility at a prespecified interim analysis. The combination of **amcenestrant** and palbociclib did not demonstrate an improvement in progression-free survival compared to the control arm of letrozole and palbociclib.[4][5][6][9] Subsequently, the global clinical development program for **amcenestrant** was discontinued.[9]

Q4: What is the primary drug-drug interaction concern between **amcenestrant** and palbociclib?

The primary concern is a pharmacokinetic drug-drug interaction related to cytochrome P450 (CYP) enzymes. Palbociclib is primarily metabolized by CYP3A4.[10][11] Data from the AMEERA-1 study indicated that **amcenestrant** at doses of 200 mg once daily and higher can induce CYP3A liver enzyme activity.[12] This induction could potentially decrease the systemic exposure of palbociclib, which may impact its efficacy.

Q5: Were there any unexpected safety signals with the combination?

No new safety signals were identified in the AMEERA-5 trial for the combination of **amcenestrant** and palbociclib compared to the known safety profiles of each drug.[4][5][6] The adverse event profile was generally consistent with that of other endocrine therapies combined with a CDK4/6 inhibitor.

## **Troubleshooting Guides**

## Issue 1: Sub-optimal Palbociclib Exposure in Preclinical Models

Possible Cause: Induction of CYP3A enzymes by **amcenestrant** leading to increased metabolism of palbociclib.

**Troubleshooting Steps:** 



- Confirm CYP3A Induction: In your experimental system (e.g., human liver microsomes, hepatocytes), co-incubate amcenestrant with a sensitive CYP3A4 probe substrate (e.g., midazolam). Measure the formation of the primary metabolite of the probe substrate (e.g., 1-hydroxymidazolam) to quantify the extent of CYP3A induction.
- Evaluate Impact on Palbociclib Metabolism: Co-incubate amcenestrant and palbociclib in a system containing active CYP3A4. Measure the rate of palbociclib depletion and the formation of its major metabolites.
- Dose-Response Assessment: If CYP3A induction is confirmed, consider performing a doseresponse study with amcenestrant to determine the concentration at which induction occurs and its magnitude.
- Consider Alternative CDK4/6 Inhibitors: If the interaction is significant and cannot be mitigated, consider evaluating CDK4/6 inhibitors that are less reliant on CYP3A4 for their metabolism, if appropriate for the experimental design.

## Issue 2: Higher than Expected Incidence of Adverse Events in Clinical Studies

Possible Cause: While no new safety signals were reported in AMEERA-5, individual patient variability in drug metabolism could lead to unexpected toxicities.

#### Troubleshooting Steps:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate individual patient
  pharmacokinetic data for both amcenestrant and palbociclib with the incidence and severity
  of adverse events. This may reveal if higher drug exposure is linked to increased toxicity.
- CYP3A4 Genotyping: For patients exhibiting unusually high palbociclib exposure or related toxicities, consider genotyping for common polymorphisms in the CYP3A4 gene that could lead to reduced enzyme activity.
- Concomitant Medication Review: Thoroughly review all concomitant medications for potential CYP3A4 inhibitors that could be increasing palbociclib exposure.



 Dose Modification: Follow established dose modification guidelines for palbociclib in cases of toxicity. In the AMEERA-1 study, palbociclib dose reductions were required in some patients, while no amcenestrant dose reductions were necessary.[2][3]

### **Data Presentation**

Table 1: Summary of Treatment-Emergent Adverse Events (Any Grade) in the AMEERA-5 Trial

Adverse Event	Amcenestrant + Palbociclib (N=534)	Letrozole + Palbociclib (N=534)
Any Adverse Event	85.6%	85.4%
Neutropenia	29.8% (Grade ≥3)	51.4% (Grade ≥3)
Arthralgia	18.4%	17.1%
Fatigue	16.3%	17.1%
Nausea	Not Reported	16.7%
Stomatitis	Not Reported	16.1%
Hot Flush	15.8%	Not Reported

Source: Randomized Phase III

Study of Amcenestrant Plus

Palbociclib Versus Letrozole

Plus Palbociclib in Estrogen

Receptor-Positive, Human

**Epidermal Growth Factor** 

Receptor 2-Negative

Advanced Breast Cancer:

Primary Results From

AMEERA-5[13]

Table 2: Pharmacokinetic Parameters of Palbociclib with Strong CYP3A Inhibitors and Inducers



Co-administered Drug	Effect on Palbociclib AUC	Effect on Palbociclib Cmax	Recommended Palbociclib Dose Adjustment
Strong CYP3A Inhibitor	Increased	Increased	Reduce to 75 mg once daily
Strong CYP3A Inducer	Decreased	Decreased	Avoid concomitant use
Source: IBRANCE® (palbociclib) Prescribing Information			

## **Experimental Protocols**

## Protocol 1: In Vitro Assessment of CYP3A4 Induction by Amcenestrant

Objective: To determine the potential of **amcenestrant** to induce CYP3A4 enzyme activity in human hepatocytes.

#### Materials:

- Cryopreserved human hepatocytes
- Hepatocyte culture medium
- Amcenestrant
- Positive control inducer (e.g., rifampicin)
- Negative control (vehicle)
- CYP3A4 probe substrate (e.g., midazolam)
- LC-MS/MS system for metabolite quantification



#### Methodology:

- Thaw and plate human hepatocytes according to the supplier's protocol.
- Allow cells to acclimate for 24-48 hours.
- Treat hepatocytes with varying concentrations of **amcenestrant**, positive control, or vehicle control for 48-72 hours.
- After the induction period, wash the cells and incubate with the CYP3A4 probe substrate for a specified time.
- Collect the supernatant and analyze the formation of the primary metabolite (e.g., 1-hydroxymidazolam) by LC-MS/MS.
- Calculate the fold-induction of CYP3A4 activity relative to the vehicle control.

## **Protocol 2: AMEERA-5 Clinical Trial Design**

Objective: To compare the efficacy and safety of **amcenestrant** plus palbociclib versus letrozole plus palbociclib in patients with ER+/HER2- advanced breast cancer.

Study Design: Phase 3, randomized, double-blind, double-dummy, international trial.[4][5][6]

Patient Population: Adult pre-/post-menopausal women and men with ER+/HER2-advanced/metastatic breast cancer who had not received previous systemic therapy for advanced disease.[4][5][6]

#### Treatment Arms:

- Arm 1: Amcenestrant (200 mg once daily) + Palbociclib (125 mg once daily, 21 days on/7 days off)[4][5][6][7]
- Arm 2: Letrozole (2.5 mg once daily) + Palbociclib (125 mg once daily, 21 days on/7 days off)
   [4][5][6]

Primary Endpoint: Progression-free survival (PFS).[4][5][6]

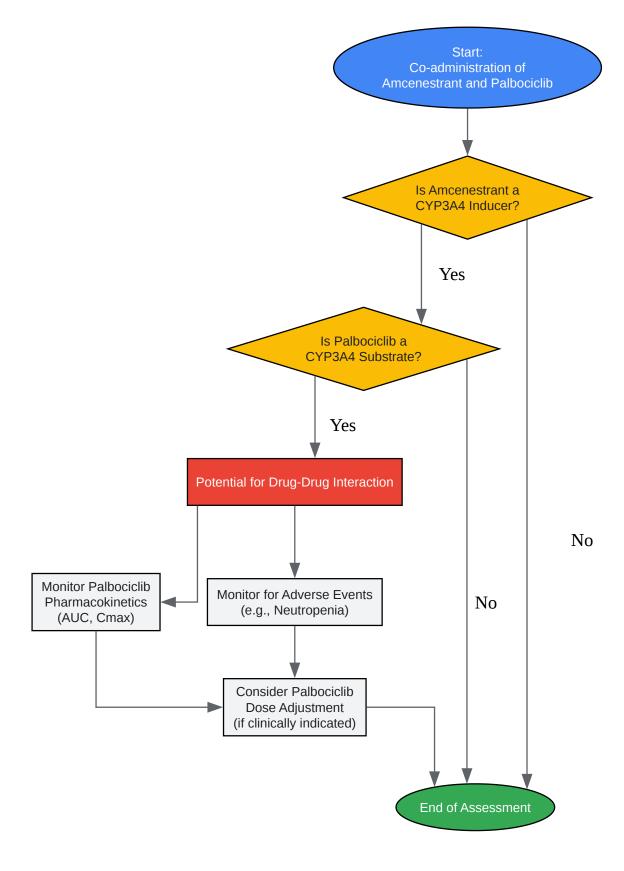


Secondary Endpoints: Overall survival, pharmacokinetics, and safety.[4][5][6]

## **Visualizations**

Caption: Dual inhibition of ER and CDK4/6 pathways by amcenestrant and palbociclib.





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Caption: Troubleshooting workflow for **amcenestrant**-palbociclib drug-drug interaction.



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